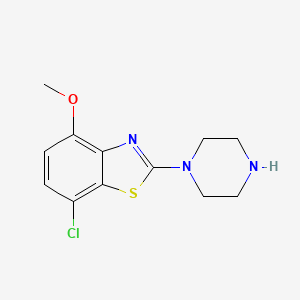

7-Cloro-4-metoxil-2-piperazin-1-il-1,3-benzotiazol

Descripción general

Descripción

7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole is a chemical compound with the CAS Number: 941870-02-6 . It has a molecular weight of 283.78 and is solid in physical form . The compound is extensively used in scientific research due to its diverse applications.

Synthesis Analysis

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis

The IUPAC name of the compound is 7-chloro-4-methoxy-2-(1-piperazinyl)-1,3-benzothiazole . The InChI code is 1S/C12H14ClN3OS/c1-17-9-3-2-8(13)11-10(9)15-12(18-11)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3 .Physical and Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 283.78 .Aplicaciones Científicas De Investigación

Farmacología

Compuestos similares al han sido estudiados por sus actividades antitumorales y antiinflamatorias. Pueden servir como modificadores de las respuestas alérgicas e inflamatorias o como inhibidores de las enzimas que metabolizan el ácido retinoico, lo que podría tratar enfermedades de la piel y el cáncer .

Actividad Antimicrobiana

Los derivados de estructuras relacionadas han mostrado promesa en la actividad antimicrobiana. Por ejemplo, ciertos compuestos de piperazina cromo-2-ona han demostrado una buena actividad antifúngica .

Fotónica

En el campo de la fotónica, los investigadores buscan nuevos materiales ópticos no lineales orgánicos para aplicaciones como la conmutación óptica y el procesamiento de señales. Se han explorado compuestos relacionados por sus propiedades ópticas no lineales de tercer orden .

Ciencia de Materiales

El crecimiento y la caracterización de cristales únicos aromáticos orgánicos, como la 4-metoxil-2-nitroanilina, se han llevado a cabo para su posible uso en diversas aplicaciones tecnológicas debido a sus propiedades físicas .

Mecanismo De Acción

Target of Action

Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism . Additionally, other derivatives have shown good antibacterial activity against Bacillus subtilis and Staphylococcus aureus .

Mode of Action

The molecular interactions of similar compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that this compound may affect the biochemical pathways necessary for the survival and replication of this organism.

Pharmacokinetics

The synthesized compounds of similar structure were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra and good antibacterial activity against Bacillus subtilis and Staphylococcus aureus , suggesting that this compound may have similar effects.

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can influence the action of many compounds .

Análisis Bioquímico

Biochemical Properties

7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain kinases, such as CDK4/CYCLIN D1 and ARK5 kinases . These interactions are crucial as they can modulate cell cycle progression and cellular signaling pathways. Additionally, 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole has been found to interact with efflux transporters like Mrp4, affecting its intracellular accumulation .

Cellular Effects

The effects of 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole on various cell types and cellular processes are profound. It has been observed to inhibit microtubule synthesis, thereby affecting cell cycle progression and angiogenesis . This compound also influences cell signaling pathways, particularly those involving kinases, leading to alterations in gene expression and cellular metabolism. In macrophages, 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole accumulates significantly, impacting intracellular bacterial activity .

Molecular Mechanism

The molecular mechanism of action of 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole involves its binding interactions with specific biomolecules. It acts as a multikinase inhibitor, targeting enzymes like CDK4/CYCLIN D1 and ARK5 . These interactions lead to the inhibition of kinase activity, resulting in the suppression of cell proliferation and tumor growth. Additionally, the compound’s interaction with efflux transporters like Mrp4 modulates its intracellular concentration, enhancing its therapeutic efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed Long-term studies have shown that it maintains its inhibitory effects on cell proliferation and kinase activity, making it a promising candidate for extended therapeutic applications

Dosage Effects in Animal Models

The effects of 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and cell proliferation without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of metabolites that are excreted via the renal and biliary routes. The compound’s interaction with metabolic enzymes can also influence metabolic flux and metabolite levels, impacting its overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole within cells and tissues are mediated by various transporters and binding proteins. Efflux transporters like Mrp4 play a significant role in its intracellular accumulation and distribution . The compound’s ability to interact with these transporters affects its localization and therapeutic efficacy. Additionally, its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole is critical for its activity and function. It has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The compound’s presence in the nucleus allows it to interact with nuclear proteins and modulate gene expression, contributing to its therapeutic effects.

Propiedades

IUPAC Name |

7-chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3OS/c1-17-9-3-2-8(13)11-10(9)15-12(18-11)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTFNQOJMZXXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1389196.png)

![N1-[2-(2,6-dimethylphenoxy)propyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1389198.png)

![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-phenoxyethoxy)-benzyl]amine](/img/structure/B1389199.png)

![N-[4-(Sec-butoxy)phenyl]-N-[2-(2,5-dimethylphenoxy)propyl]amine](/img/structure/B1389200.png)

![N-[4-(Sec-butoxy)benzyl]-4-phenoxyaniline](/img/structure/B1389203.png)

![N-{2-[2-(Sec-butyl)phenoxy]propyl}-1-hexadecanamine](/img/structure/B1389206.png)

![N-[2-(2,6-Dimethylphenoxy)propyl]-2-isopropoxyaniline](/img/structure/B1389208.png)

![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(trifluoromethyl)aniline](/img/structure/B1389209.png)

![N-[2-(2,5-Dimethylphenoxy)propyl]-4-phenoxyaniline](/img/structure/B1389210.png)

![N-[4-(Heptyloxy)benzyl]-4-methoxyaniline](/img/structure/B1389212.png)

![2,4-Dichloro-N-[2-(2,4-dichlorophenoxy)-propyl]aniline](/img/structure/B1389215.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine](/img/structure/B1389218.png)

![N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline](/img/structure/B1389219.png)